![molecular formula C10H14N6O4 B148247 araDAP CAS No. 34079-68-0](/img/structure/B148247.png)
araDAP
描述
2,6-Diaminopurine arabinoside, also known as 2,6-Diaminopurine arabinoside, is a useful research compound. Its molecular formula is C10H14N6O4 and its molecular weight is 282.26 g/mol. The purity is usually 95%.
The exact mass of the compound (2R,3S,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Arabinonucleosides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,6-Diaminopurine arabinoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Diaminopurine arabinoside including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antiviral Activity
Herpes Simplex Virus (HSV) Inhibition
Ara-DAP has demonstrated significant antiviral activity against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). Research conducted by Wellcome Research Laboratories in the late 1960s revealed that Ara-DAP effectively inhibited viral replication. The compound was synthesized as an analogue of adenine, capitalizing on its structural similarities to enhance its antiviral efficacy against DNA viruses .
Mechanism of Action
The antiviral mechanism of Ara-DAP involves its incorporation into viral DNA during replication, leading to premature termination of the viral genome synthesis. This results in reduced viral load and alleviation of symptoms associated with herpes infections .
Antitumor Properties
Cytotoxicity Against Cancer Cells
Ara-DAP has been investigated for its cytotoxic effects on various cancer cell lines, including HeLa cells. Studies have shown that purine arabinosides exhibit notable antitumor activity, making them potential candidates for cancer therapy . The compound's ability to interfere with nucleic acid synthesis in rapidly dividing cells is a key factor contributing to its anticancer properties.
Combination Therapies
The use of Ara-DAP in combination with other chemotherapeutic agents is being explored to enhance therapeutic efficacy while minimizing side effects. Its role as a nucleoside analogue allows it to synergize with existing treatments, potentially improving outcomes in cancer patients .
Prebiotic Chemistry and Origins of Life Studies
Role in Nucleic Acid Synthesis
Research indicates that 2,6-diaminopurine could have played a pivotal role in the prebiotic synthesis of RNA and DNA. The compound enhances the repair of photodamaged nucleic acids, specifically cyclobutane pyrimidine dimers (CPDs), which are common lesions formed under UV light exposure . Its electron-donating properties facilitate efficient repair mechanisms, suggesting a possible pathway for the emergence of life on early Earth.
Implications for Astrobiology
The presence of purines like 2,6-diaminopurine in meteoritic samples supports theories regarding the extraterrestrial origins of life's building blocks. This highlights the compound's significance not only in biological contexts but also in understanding the chemical pathways that may have led to life beyond Earth .
Synthesis and Modification
Chemical Synthesis Techniques
Recent advancements in synthetic methodologies have allowed for the efficient production of Ara-DAP and its derivatives. Techniques such as postsynthetic modification enable the incorporation of 2,6-diaminopurine into oligonucleotides, expanding its potential applications in genetic research and therapeutic development .
Fluorinated Derivatives
The development of fluorinated analogues of Ara-DAP has also been explored, aiming to enhance its pharmacological properties while providing insights into structure-activity relationships within nucleoside analogues .
作用机制
Target of Action
The primary targets of AraDAP are currently unknown. Identifying the specific targets of a compound is a complex process that involves extensive biochemical and molecular biology studies. These studies often involve techniques such as affinity chromatography, mass spectrometry, and genetic screens .
Mode of Action
The interaction of a compound with its targets can lead to a variety of changes, including alteration of the target’s function, inhibition or activation of enzymatic activity, or modulation of signal transduction pathways .
Biochemical Pathways
These pathways can include those involved in cell growth and proliferation, apoptosis, signal transduction, and metabolic processes .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of a compound, its distribution within the body, how it is metabolized, and how it is eliminated from the body .
Result of Action
The molecular and cellular effects of this compound’s action are not well documented. Understanding these effects requires detailed studies at the molecular, cellular, and organismal levels. These studies can provide insights into how the compound affects cellular processes, alters gene expression, and impacts overall cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its ability to interact with its targets. Additionally, the physiological environment within the body, including the presence of other metabolites and the specific characteristics of different tissues, can also impact a compound’s action .
生物活性
2,6-Diaminopurine arabinoside (DAPD) is a nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in the treatment of viral infections such as HIV and herpesviruses. This article provides a comprehensive overview of the biological activity of DAPD, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
DAPD is a purine analog that mimics the natural nucleosides in the body. Its structure allows it to interfere with nucleic acid synthesis, which is crucial for viral replication. The compound acts primarily as a reverse transcriptase inhibitor (NRTI), blocking the replication of retroviruses by preventing the conversion of viral RNA into DNA.
1. Anti-HIV Activity
Research has demonstrated that DAPD exhibits significant anti-HIV activity. A study highlighted that modified prodrugs of DAPD showed enhanced antiviral potency against HIV-1, particularly in drug-resistant strains. For instance, certain derivatives were found to be up to 17 times more potent than DAPD itself while maintaining low cytotoxicity levels in human lymphocytes .
Compound | Potency (fold increase) | Target Virus |
---|---|---|
DAPD | 1 | HIV-1 |
Modified Prodrug | 17 | HIV-1 |
This increased potency can be attributed to structural modifications at the C6 position of the purine ring, which enhances binding affinity to viral enzymes .
2. Anti-Herpesvirus Activity
DAPD also exhibits antiviral properties against herpesviruses. A comparative study indicated that 4'-thioarabinofuranosyl derivatives of DAPD showed potent activity against human cytomegalovirus (HCMV) and other herpesviruses, outperforming traditional antiviral agents like ganciclovir . The effective concentration (ED50) for these derivatives was significantly lower than that for ganciclovir, suggesting a promising alternative for treatment-resistant cases.
Compound | ED50 (µM) | Virus Type |
---|---|---|
Ganciclovir | Higher | HCMV |
4'-thio-FaraDAP | Lower | HCMV |
Case Studies and Clinical Implications
Several clinical studies have explored the therapeutic potential of DAPD in patients with chronic viral infections. One notable case involved patients with HIV strains resistant to multiple nucleoside analogs. Treatment with DAPD resulted in significant viral load reductions and improved immune function markers .
Additionally, studies on the pharmacokinetics of DAPD indicate that while its oral bioavailability is limited (approximately 30%), its effectiveness remains promising when administered intravenously or through optimized formulations .
Toxicity and Side Effects
Despite its efficacy, the use of DAPD is not without concerns regarding toxicity. Research indicates that while modified forms exhibit reduced toxicity compared to conventional therapies, careful monitoring is necessary due to potential side effects related to cellular metabolism interference .
属性
IUPAC Name |
(2R,3S,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H4,11,12,14,15)/t3-,5-,6+,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTFMPXQUSBYRL-FJFJXFQQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70941537 | |
Record name | 2-Imino-9-pentofuranosyl-2,9-dihydro-1H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70941537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19768-89-9, 34079-68-0 | |
Record name | 9H-Purine-2,6-diamine, 9-b-D-xylofuranosyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019768899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | sra-DAP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034079680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Imino-9-pentofuranosyl-2,9-dihydro-1H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70941537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 34079-68-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,6-Diaminopurine arabinoside in the synthesis of Guanine arabinoside (ara-G)?
A: 2,6-Diaminopurine arabinoside (ara-DA) serves as a crucial intermediate in the enzymatic synthesis of Guanine arabinoside (ara-G) [, ]. This approach offers a simpler and more efficient alternative to complex chemical synthesis methods.
Q2: Can you describe a method for the biosynthesis of 2,6-Diaminopurine arabinoside?
A: Researchers have successfully biosynthesized ara-DA using Escherichia sp. AEM0812. This process involves reacting Uracil arabinoside and 2,6-Diaminopurine in a phosphate buffer (pH 7.0) at 60°C for 48 hours with the addition of 15% Escherichia sp. AEM0812 bacterial cells []. This method achieved a 95.2% conversion rate of Uracil arabinoside to ara-DA under optimal conditions.
Q3: How efficient is the two-step enzymatic synthesis of ara-G using ara-DA as an intermediate?
A: The two-step enzymatic synthesis of ara-G, utilizing ara-DA as an intermediate, demonstrates high efficiency []. The initial step involves the synthesis of ara-DA, which can then be converted to ara-G using purine nucleoside phosphorylase and pyrimidine nucleoside phosphorylase enzymes from Enterobacter aerogenes DGW-07. Notably, this method can achieve a conversion yield of over 90% when the reaction mixture contains 30 mmol of ara-DA.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。